Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H23Cl3N2O3S and its molecular weight is 441.79. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate served as a precursor for synthesizing new heterocycles, including pyrimidine and thiazole derivatives. These compounds were evaluated for anticancer activity against the HCT-116 human cancer cell line, with several showing potent activity (Abdel-Motaal et al., 2020).
Antimicrobial and Antioxidant Properties
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been investigated for their antimicrobial and antioxidant activities. Compounds synthesized from this precursor demonstrated significant biological activities, including excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Anticancer Activity
A study focusing on the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed a compound that induced apoptosis in breast cancer cells (MCF-7). Twelve compounds exhibited antiproliferative potential, with one particular compound significantly reducing cell viability and tumor mass in vivo (Gad et al., 2020).
Adsorption Studies
Modified Poly(styrene-maleic anhydride) copolymers with ethyl 2-amino 4,5,6,7-tetrahydrobenzo thiophene-3 carboxylate (EATTC) and 2-amino 4,5,6,7-tetrahydrobenzo thiophene-3 cabonitrile (ATTCN) showed notable adsorption properties for Cu(II) and Cd(II) ions. The adsorption behavior of these modified polymers indicates their potential use in environmental applications (Ali et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3N2O3S/c1-4-25-15(24)12-10-7-5-6-8-11(10)26-14(12)22-16(17(18,19)20)21-13(23)9(2)3/h9,16,22H,4-8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVOIILPPLAFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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